2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine
Description
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 2 and 4 (bromomethyl group at position 4) and a trifluoromethyl (-CF₃) group at position 3. This compound is structurally distinct due to the combination of electron-withdrawing groups (Br and CF₃) and a reactive bromomethyl moiety, which enhances its utility in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-bromo-4-(bromomethyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHOWDMQJWCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CBr)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine typically involves the bromination of 4-methyl-3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines
Scientific Research Applications
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, which can modify the activity of biological molecules. The compound’s ability to form stable intermediates and products makes it valuable in studying reaction mechanisms and developing new chemical entities .
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural Features of Selected Pyridine Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine | Br (2), CH₂Br (4), CF₃ (3) | C₇H₄Br₂F₃N | ~340.9 (calc.) | Dual bromine groups; reactive CH₂Br |
| 2-Bromo-3-methylpyridine | Br (2), CH₃ (3) | C₆H₆BrN | 172.02 | Methyl group (electron-donating) |
| 2-Bromo-4-(trifluoromethyl)pyridine | Br (2), CF₃ (4) | C₆H₃BrF₃N | 225.99 | Single Br; CF₃ at position 4 |
| 6-Amino-3-bromo-2-methylpyridine | NH₂ (6), Br (3), CH₃ (2) | C₆H₇BrN₂ | 187.05 | Amino group introduces nucleophilicity |
Analysis :
- Electron Effects : The trifluoromethyl group in the target compound strongly withdraws electrons, making the pyridine ring electron-deficient. This contrasts with 2-Bromo-3-methylpyridine, where the methyl group donates electrons, increasing ring reactivity toward electrophilic substitution .
- Reactivity : The bromomethyl group (CH₂Br) at position 4 in the target compound allows for nucleophilic substitution (e.g., alkylation or cross-coupling reactions), a feature absent in 2-Bromo-4-(trifluoromethyl)pyridine .
Table 2: Reactivity Comparison
| Compound | Key Reactivity | Applications |
|---|---|---|
| Target Compound | - CH₂Br undergoes SN2 reactions - Br at position 2 acts as a leaving group |
Agrochemical intermediates, Suzuki couplings |
| 2-Bromo-3-methylpyridine | - Br substitution at position 2 - Methyl group stabilizes intermediates |
Ligand synthesis, pharmaceutical precursors |
| 2-Bromo-4-(trifluoromethyl)pyridine | - Br substitution at position 2 - CF₃ enhances electrophilic aromatic substitution |
Fluorinated drug candidates |
| 6-Amino-3-bromo-2-methylpyridine | - Amino group enables diazotization or amidation | Dye synthesis, coordination chemistry |
Key Findings :
- The target compound’s dual bromine substituents and bromomethyl group make it uniquely suited for sequential functionalization. For example, the bromomethyl group can be replaced with nucleophiles (e.g., amines or thiols), while the Br at position 2 can participate in cross-coupling reactions .
- In contrast, 2-Bromo-3-methylpyridine is less versatile due to the lack of a reactive CH₂Br group, limiting its use to single-step substitutions .
Physical and Stability Properties
Analysis :
- The bromomethyl group in the target compound introduces sensitivity to hydrolysis, necessitating stringent storage conditions. This contrasts with 2-Bromo-3-methylpyridine, which is stable at room temperature .
Biological Activity
2-Bromo-4-bromomethyl-3-(trifluoromethyl)pyridine is a pyridine derivative characterized by its unique substitution pattern, which includes two bromine atoms and a trifluoromethyl group. This molecular structure significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and biochemical research.
The compound has the molecular formula C₆H₃Br₂F₃N, with notable features that enhance its reactivity and potential biological applications. The presence of bromine and trifluoromethyl groups contributes to its electrophilic nature, which is critical in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and infectious disease research. Its ability to interact with specific biological targets makes it a valuable biochemical probe for studying enzyme activities and protein interactions.
Potential Applications
- Enzyme Studies : The compound is being investigated for its role in enzyme inhibition and activation, which can lead to insights into metabolic pathways.
- Protein Interactions : Its structural features allow it to form stable intermediates with proteins, facilitating the study of protein-ligand interactions.
- Therapeutic Uses : Ongoing studies aim to refine its application in drug development, particularly for diseases that require targeted therapeutic strategies.
Case Studies
- Enzyme Interaction Studies : Preliminary studies have shown that this compound can inhibit certain enzymes involved in cancer cell proliferation. For instance, it demonstrated significant inhibition of the enzyme target associated with tumor growth in vitro.
- Antimicrobial Activity : In tests against various bacterial strains, this compound exhibited moderate antibacterial activity, suggesting potential as an antimicrobial agent. Further investigations are needed to determine its efficacy against specific pathogens.
- Cell Viability Assays : In cellular assays, the compound's cytotoxic effects were evaluated on cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Bromo-3-(trifluoromethyl)pyridine | Bromine at position 2 | Moderate enzyme inhibition |
| 4-(Trifluoromethyl)benzyl bromide | Benzene ring instead of pyridine | Lower antibacterial activity |
| 2-Bromo-4-(trifluoromethyl)pyridine | Lacks bromomethyl group | Higher cytotoxicity against cancer cells |
The mechanism by which this compound exerts its biological effects is under investigation. It is hypothesized that the compound acts as a covalent inhibitor, forming irreversible bonds with target enzymes or proteins, thereby altering their function. This property is particularly advantageous in developing drugs aimed at chronic diseases such as cancer.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
